3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid
Description
3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid is a synthetic carboxylic acid derivative characterized by a 2,2-dimethylpropanoic acid core substituted with a 2-fluorobenzyl ether group.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-12(2,11(14)15)8-16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
YIIGWXUCACIXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluorophenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Observations
Substituent Effects on Bioactivity: The benzotriazole-phenoxy substituent in 73a enhances PPAR activation, mirroring the reference compound Wy-14643 in efficacy but differing in potency due to EC50 variations . ZD1611’s pyrazine-sulfonyl-pyridyl group confers specificity for ETA receptors, reducing cerebral infarct size in ischemic models .
Impact on Physicochemical Properties: The 2-fluorobenzyl ether group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 3-fluoro-2,2-dimethylpropanoic acid (MW 120.12 vs. 218.70 for the target) . Bulkier substituents (e.g., adamantane in 3-(adamantan-2-yl)-2,2-dimethylpropanoic acid) reduce catalytic efficiency in palladium-mediated reactions, suggesting steric hindrance impacts reactivity .
Synthetic Challenges: Electrolysis of 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoic acid yielded 36% product with 52% selectivity, indicating that protecting groups (e.g., silyl ethers) complicate synthesis but enable selective derivatization .
Therapeutic and Industrial Relevance
- PPAR Modulators : Analogs like 73a and 73b are promising for metabolic disorders due to PPAR activation, though potency variations necessitate tailored structural optimization .
- Anticancer Applications : MK886 ’s TRPM7 blocking activity suggests utility in oncology, particularly in gastric cancer models .
Biological Activity
3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H15F1O3
- Molecular Weight : 240.26 g/mol
- CAS Number : 2171818-16-7
Research indicates that compounds similar to this compound interact with various biological targets. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Biological Activity
- Dopamine Transporter Modulation
- Inhibition of Enzymatic Activity
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Study on Dopamine Transporter Selectivity
- DGAT Inhibition Research
Comparative Analysis
The following table summarizes key findings from studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
